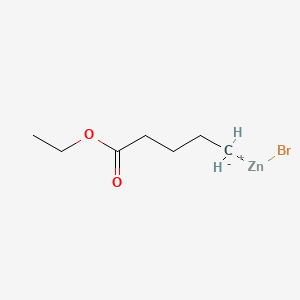

5-Ethoxy-5-oxopentylzinc bromide

Vue d'ensemble

Description

5-Ethoxy-5-oxopentylzinc bromide is a chemical compound with the linear formula C2H5O2C(CH2)4ZnBr . It has a molecular weight of 274.47 . This compound is typically available as a 0.5M solution in tetrahydrofuran (THF) .

Molecular Structure Analysis

The SMILES string for 5-Ethoxy-5-oxopentylzinc bromide is CCOC(=O)CCCC[Zn]Br . This string represents the structure of the molecule in a linear format. The InChI key, which is another way to represent the molecule, is KLIQIEANLVFZMP-UHFFFAOYSA-M .Physical And Chemical Properties Analysis

5-Ethoxy-5-oxopentylzinc bromide has a density of 0.978 g/mL at 25 °C . It is typically stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis Applications

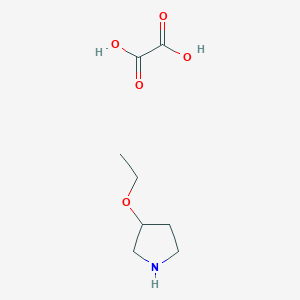

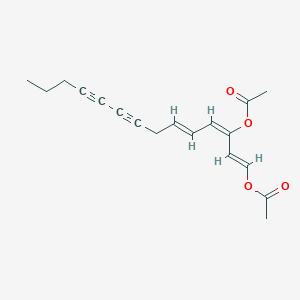

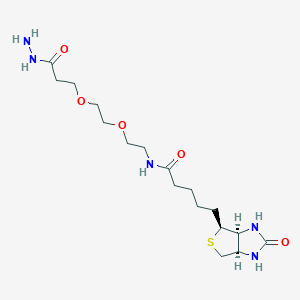

- Synthesis of Biotin : 5-Ethoxy-5-oxopentylzinc bromide has been used in the synthesis of (+)-biotin. A study demonstrated the successful use of this compound in a palladium hydroxide on charcoal-catalyzed Fukuyama coupling reaction. The reaction yielded a vinyl sulfide carrying a C-4 side chain of (+)-biotin in 87% yield (Seki & Mori, 2002).

Applications in Pharmaceutical Synthesis

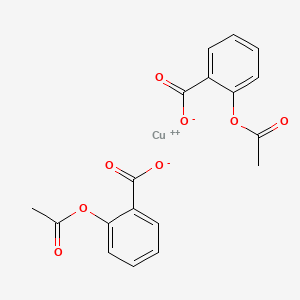

- Preparation of Key Chiral Synthons for Mevinolin and Compactin : This compound has been utilized in synthesizing Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate. This is a critical chiral synthon for the β-hydroxy-δ-lactone portion of Mevinolin and Compactin, showcasing its significance in pharmaceutical compound synthesis (Guindon et al., 1985).

Applications in Cancer Research

- Cancer Treatment Research : In the context of cancer research, derivatives of 5-Ethoxy-5-oxopentylzinc bromide, like ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, have been studied for their potential in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. Such studies highlight the compound's relevance in developing treatments for cancers with multiple drug resistance (Das et al., 2009).

Miscellaneous Applications

Organic Chemistry Research : This compound's derivatives have been explored in various organic chemistry applications, such as in the preparation of regioregular poly(3-hexylthiophene) and as intermediates in other chemical syntheses. These applications underscore its versatility in the field of organic chemistry (Kim, 2014).

Chemical Research : Studies have also investigated the properties and reactions of related compounds, contributing to a broader understanding of chemical properties and reactions in the field of chemistry. This includes research on reaction mechanisms and the synthesis of novel compounds (Martins et al., 2013).

Safety and Hazards

The safety information available indicates that 5-Ethoxy-5-oxopentylzinc bromide may cause eye irritation (H319), may cause respiratory irritation (H335), and may cause cancer (H351) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using personal protective equipment as required (P281), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) . It is classified as a carcinogen category 2, an eye irritant category 2, and a specific target organ toxicity - single exposure category 3 .

Propriétés

IUPAC Name |

bromozinc(1+);ethyl pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O2.BrH.Zn/c1-3-5-6-7(8)9-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSSUZYKRQXNFR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-5-oxopentylzinc bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate](/img/structure/B3028592.png)

![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)